molecular formula C10H18S B3057626 (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol CAS No. 83150-77-0

(S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol

Cat. No. B3057626
Key on ui cas rn: 83150-77-0
M. Wt: 170.32 g/mol
InChI Key: ZQPCOAKGRYBBMR-SECBINFHSA-N
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Patent
US04478865

Procedure details

0.637 g (3.8 mM) of the compound prepared according to letter (b) above in 12 ml of tetrahydrofuran (THF) were added under nitrogen atmosphere to a stirred boiling suspension of 72 mg (1.9 mM) of LiAlH4 in 3 ml of THF. The reaction mixture was refluxed for 1 further hour, then cooled at 0° C. and the excess of LiAlH4 decomposed by addition of water. The obtained mixture was then extracted with ether (3×) and the organic phase washed with water (3×), dried and evaporated. After fractional distillation of the crude residue, there were obtained 0.450 g (69% yield) of the desired 1-p-menthene-8-thiol, b.p. 40° C./0.133 Pa.
[Compound]
Name
compound
Quantity
0.637 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:10][C:2]1([CH3:11])[CH:3]1[CH2:8][CH2:7][C:6]([CH3:9])=[CH:5][CH2:4]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>O1CCCC1>[C:6]1([CH3:9])[CH2:7][CH2:8][CH:3]([C:2]([SH:1])([CH3:10])[CH3:11])[CH2:4][CH:5]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
compound
Quantity
0.637 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(C2CC=C(CC2)C)(C1)C
Step Three
Name
Quantity
72 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added under nitrogen atmosphere to a stirred
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 further hour
EXTRACTION
Type
EXTRACTION
Details
The obtained mixture was then extracted with ether (3×)
WASH
Type
WASH
Details
the organic phase washed with water (3×)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
After fractional distillation of the crude residue

Outcomes

Product
Name
Type
product
Smiles
C1(=CCC(CC1)C(C)(C)S)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04478865

Procedure details

0.637 g (3.8 mM) of the compound prepared according to letter (b) above in 12 ml of tetrahydrofuran (THF) were added under nitrogen atmosphere to a stirred boiling suspension of 72 mg (1.9 mM) of LiAlH4 in 3 ml of THF. The reaction mixture was refluxed for 1 further hour, then cooled at 0° C. and the excess of LiAlH4 decomposed by addition of water. The obtained mixture was then extracted with ether (3×) and the organic phase washed with water (3×), dried and evaporated. After fractional distillation of the crude residue, there were obtained 0.450 g (69% yield) of the desired 1-p-menthene-8-thiol, b.p. 40° C./0.133 Pa.
[Compound]
Name
compound
Quantity
0.637 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:10][C:2]1([CH3:11])[CH:3]1[CH2:8][CH2:7][C:6]([CH3:9])=[CH:5][CH2:4]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>O1CCCC1>[C:6]1([CH3:9])[CH2:7][CH2:8][CH:3]([C:2]([SH:1])([CH3:10])[CH3:11])[CH2:4][CH:5]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
compound
Quantity
0.637 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(C2CC=C(CC2)C)(C1)C
Step Three
Name
Quantity
72 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added under nitrogen atmosphere to a stirred
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 further hour
EXTRACTION
Type
EXTRACTION
Details
The obtained mixture was then extracted with ether (3×)
WASH
Type
WASH
Details
the organic phase washed with water (3×)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
After fractional distillation of the crude residue

Outcomes

Product
Name
Type
product
Smiles
C1(=CCC(CC1)C(C)(C)S)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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